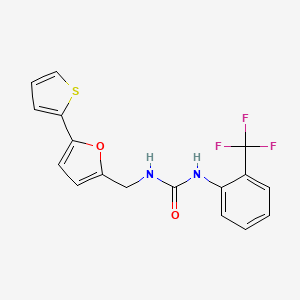

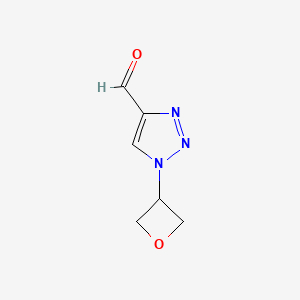

![molecular formula C11H14N2O3S B2493176 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine CAS No. 675828-47-4](/img/structure/B2493176.png)

2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

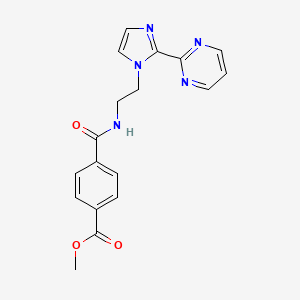

The synthesis of compounds related to 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine often involves the condensation of amino-thiazole derivatives with aldehydes or ketones. For example, Schiff base ligands were synthesized by condensing 2-amino-5-nitrothiazole with 5-hydroxy-2-methoxybenzaldehyde, characterized using various spectroscopic techniques, indicating the versatility of thiazolidine derivatives in synthesis (Vinusha et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been extensively studied through spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a related compound showed that it crystallizes in a monoclinic system, with detailed structural parameters obtained, which helps in understanding the conformation and stereochemistry of these molecules (Yıldız et al., 2010).

Chemical Reactions and Properties

Thiazolidine derivatives participate in various chemical reactions, reflecting their chemical properties. They can undergo reactions such as dehydrogenation, Mannich reactions, and cyclization, leading to a wide range of heterocyclic compounds. These reactions highlight the reactivity and potential applications of thiazolidine derivatives in synthetic organic chemistry (Badr et al., 1981).

Applications De Recherche Scientifique

Calcium Antagonists with Antioxidant Activity

Thiazolidinone derivatives, including those structurally similar to 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine, have been studied for their calcium antagonistic and antioxidant activities. For example, CP-060, a compound in this class, exhibits both calcium overload inhibition and antioxidant properties. The structure-activity relationships of these compounds suggest that the phenolic hydroxyl group is crucial for antioxidant activity, while lipophilicity and alkyl chain length affect calcium antagonistic activity (Kato et al., 1999).

Novel Synthesis Using Thiazolidine Derivatives

Thiazolidine derivatives have been employed as intermediates in synthesizing bioactive compounds. For instance, the chiral auxiliary of 4-benzyl-thiazolidine-2-thione was used in an asymmetric aldol condensation to produce bioactive diols, demonstrating the versatility of thiazolidine derivatives in organic synthesis (Yang Gui-chun, 2007).

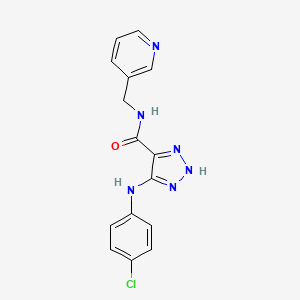

Schiff Base Ligands for Antimicrobial Activity

Thiazole-derived Schiff bases have been synthesized for their antimicrobial properties. Two such compounds, 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol and 3-(5-ethyl-1,3,4-thiadiazol-2-ylimino)methyl)-4-methoxyphenol, showed moderate activity against various bacterial and fungal species. This suggests the potential of thiazolidine derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

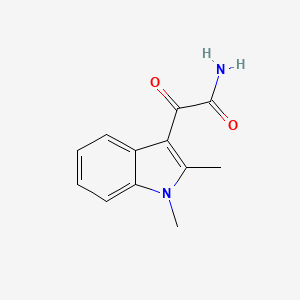

Anti-Inflammatory Applications

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, one such compound significantly inhibited nitric oxide synthase activity and prostaglandin E(2) production, suggesting a potential role in treating inflammatory diseases (Liang Ma et al., 2011).

Optical and Electronic Applications

Thiazolidine derivatives have also been explored for their optical and electronic properties. For example, 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one was studied for its linear and nonlinear optical responses, indicating its potential in optoelectronic device applications (Baroudi et al., 2020).

Propriétés

IUPAC Name |

2-[(4-methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8-2-3-9(6-10(8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQTWEZRPLDAPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2NCCS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)